molecular formula C6H6FNO B1501826 4-Fluoro-6-methylpyridin-2-OL CAS No. 1227508-66-8

4-Fluoro-6-methylpyridin-2-OL

Cat. No. B1501826
CAS RN: 1227508-66-8
M. Wt: 127.12 g/mol
InChI Key: CBKWGGPVIYDPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-6-methylpyridin-2-OL is a chemical compound with the molecular formula C6H6FNO . It is a derivative of pyridinol, which is a type of pyridine with a hydroxyl group attached .


Synthesis Analysis

While specific synthesis methods for 4-Fluoro-6-methylpyridin-2-OL were not found, related compounds have been synthesized using various methods. For instance, palladium-catalyzed Suzuki cross-coupling reactions have been used to synthesize a series of novel pyridine derivatives . Additionally, protodeboronation of alkyl boronic esters has been reported as a method for the synthesis of related compounds .


Chemical Reactions Analysis

Pyridinols, such as 4-Fluoro-6-methylpyridin-2-OL, have interesting chemistry due to the presence of two different reactive nucleophilic centers. Either the phenolic oxygen or the pyridine nitrogen may be arylated depending on the reaction conditions such as solvent, arylating agents, base, etc .

Safety and Hazards

While specific safety and hazard information for 4-Fluoro-6-methylpyridin-2-OL was not found, it’s important to handle all chemical substances with appropriate safety measures. This includes using personal protective equipment as required, avoiding dust formation, and ensuring adequate ventilation .

properties

IUPAC Name

4-fluoro-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-4-2-5(7)3-6(9)8-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKWGGPVIYDPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696133
Record name 4-Fluoro-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-6-methylpyridin-2-OL

CAS RN

1227508-66-8
Record name 4-Fluoro-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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